REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I-:16].[Na+].[OH-].[Na+].Cl[O-].[Na+].Cl>CO.[O-]S([O-])(=S)=O.[Na+].[Na+].CC(OC)(C)C>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([I:16])[CH:12]=[CH:11][C:10]=1[OH:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4,5.6,9.10.11|
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Name
|
|
Quantity
|
63.7 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=CC=C1)O
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Name
|
|
Quantity
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1050 mL
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Type
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solvent
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Smiles
|
CO
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Name
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Quantity
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54.5 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
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|
Quantity
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382 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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247 mL
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Type
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reactant
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Smiles
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Cl[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Type
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CUSTOM
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Details
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stirred vigorously overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Cooled back to <5° C.
|
Type
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CUSTOM
|
Details
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at <5° C
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Type
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CUSTOM
|
Details
|
removed 500 mL MeOH
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Type
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CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
DRY_WITH_MATERIAL
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Details
|
lighter each time) and brine (64 mL), dried (Na2SO4)
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Type
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CUSTOM
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Details
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conc, and flushed with cyclohexane (100 mL) to a crude yellow solid
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Type
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TEMPERATURE
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Details
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cooled slowly
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Type
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CUSTOM
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Details
|
seeding at 45° C.
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Type
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CUSTOM
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Details
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(˜50 mg-solution) and 40° C. (˜50 mg, slurry developed)
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Type
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TEMPERATURE
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Details
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Continued cooling to room temperature (˜20-25° C.)
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Type
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FILTRATION
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Details
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Filtered
|
Type
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WASH
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Details
|
washing with cyclohexane (64 mL)
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Type
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CUSTOM
|
Details
|
giving crop 1 material (69.93 g, 59%
|
Type
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CONCENTRATION
|
Details
|
Concentrated the mother liquors to ˜70 mL
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Type
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WAIT
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Details
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aged 1 h
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Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
sticky dark material was precipitating with product
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Type
|
CUSTOM
|
Details
|
Added MTBE (7 mL), sonicated
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Type
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DISSOLUTION
|
Details
|
(good for color dissolution)
|
Type
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STIRRING
|
Details
|
stirred 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
Washed with 10% MTBE/cyclohexane (32 mL)
|
Type
|
CUSTOM
|
Details
|
giving crop 2 material (4.65 g
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 229 mmol | |
AMOUNT: MASS | 74.6 g | |
YIELD: PERCENTYIELD | 62.9% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |